molecular formula C22H18Cl3IN2O B11983995 2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)acetamide CAS No. 303061-50-9

2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)acetamide

Cat. No.: B11983995
CAS No.: 303061-50-9
M. Wt: 559.6 g/mol
InChI Key: BFNWWOURRWXXCO-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)acetamide is a complex organic compound with the molecular formula C22H18Cl3IN2O This compound is known for its unique structure, which includes a trichloroethyl group, an iodoaniline moiety, and a diphenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 4-iodoaniline under controlled conditions to form the intermediate product. This intermediate is then reacted with diphenylacetic acid chloride in the presence of a base, such as triethylamine, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloroethyl group and iodoaniline moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)acetamide is unique due to the presence of the iodoaniline moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

303061-50-9

Molecular Formula

C22H18Cl3IN2O

Molecular Weight

559.6 g/mol

IUPAC Name

2,2-diphenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]acetamide

InChI

InChI=1S/C22H18Cl3IN2O/c23-22(24,25)21(27-18-13-11-17(26)12-14-18)28-20(29)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21,27H,(H,28,29)

InChI Key

BFNWWOURRWXXCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC3=CC=C(C=C3)I

Origin of Product

United States

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